molecular formula C11H8N4O5 B13767896 N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide CAS No. 57905-63-2

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide

Cat. No.: B13767896
CAS No.: 57905-63-2
M. Wt: 276.20 g/mol
InChI Key: GZVHDPQRCXMIIU-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is a complex organic compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antimicrobial properties and are used in various medical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide involves several steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with 4-pyridinecarboxylic acid hydrazide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential in treating infections caused by drug-resistant bacteria.

    Industry: Used in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The compound exerts its effects primarily through its nitrofuran moiety. The nitrofuran group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This mechanism is similar to other nitrofuran antibiotics, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran compounds. Its combination of a nitrofuran moiety with a pyridinecarboxamide group makes it a versatile compound for various applications .

Properties

CAS No.

57905-63-2

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide

InChI

InChI=1S/C11H8N4O5/c16-11(8-3-5-14(17)6-4-8)13-12-7-9-1-2-10(20-9)15(18)19/h1-7H,(H,13,16)/b12-7-

InChI Key

GZVHDPQRCXMIIU-GHXNOFRVSA-N

Isomeric SMILES

C1=C[N+](=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])[O-]

Canonical SMILES

C1=C[N+](=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.